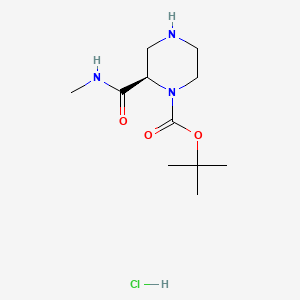

4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

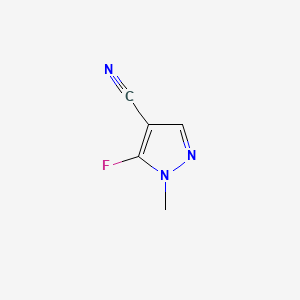

4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester (Cbz-FAP) is a synthetically produced compound with a wide range of applications in scientific research. It is a boronic acid pinacol ester, a type of organic compound with a wide range of uses in the field of organic chemistry. Cbz-FAP is used as an intermediate in the synthesis of various compounds, such as peptide derivatives, peptide-like compounds, and other compounds with a wide range of applications in the pharmaceutical industry. In addition, Cbz-FAP has been used in the synthesis of compounds with potential therapeutic applications, such as anti-cancer agents and other compounds with anti-inflammatory, anti-viral, and anti-bacterial properties. Cbz-FAP is a versatile compound that can be used to synthesize a wide variety of compounds with a variety of applications in the field of scientific research.

Applications De Recherche Scientifique

Application 1: One-Pot Amidation of N-Cbz Protected Amines

- Summary of the Application : The compound is used in a one-pot synthesis of amides from N-Cbz-protected amines. This process is important as amide structures are frequently found in many natural products and biologically active compounds, including numerous drugs such as anticancer agents, antibiotics, anesthetics, and enzyme inhibitors .

- Methods of Application : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

- Results or Outcomes : Using this reaction protocol, a variety of N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields. This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Application 2: Protection of Amino Groups

- Summary of the Application : Cbz-protected amines, such as “4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester”, are often used in the protection of amino groups. This is a crucial step in many organic synthesis processes, as it prevents the formation of undesired side products .

- Methods of Application : Amino groups are selectively protected in good yields by reaction with O-alkyl S-(pyridin-2-yl)carbonothiolates at room temperature in air. Even substrates with multiple hydroxyl groups such as glucosamine are selectively N-protected .

- Results or Outcomes : The method allows for the selective protection of amino groups in various substrates, including those with multiple hydroxyl groups. This makes it a valuable tool in organic synthesis processes .

Application 3: In Situ Preparation of Active Pd/C Catalyst

- Summary of the Application : Cbz-protected amines are used in the in situ preparation of an active Pd/C catalyst. This process is important as it enables a simple, highly reproducible protocol for the hydrogenation of alkenes and alkynes and for the hydrogenolysis of O-benzyl ethers .

- Methods of Application : The method involves the addition of triethylsilane to palladium on charcoal, resulting in the in situ generation of molecular hydrogen. This allows for the reduction of multiple bonds, azides, imines, and nitro groups, as well as deprotection of benzyl and allyl groups under mild, neutral conditions .

- Results or Outcomes : The method allows for the efficient reduction of various substrates and deprotection of benzyl and allyl groups. This makes it a valuable tool in organic synthesis processes .

Safety And Hazards

Propriétés

IUPAC Name |

benzyl N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)15-10-11-17(16(22)12-15)23-18(24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDGXLSSQTZUCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OCC3=CC=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682216 |

Source

|

| Record name | Benzyl [2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | |

CAS RN |

1218791-14-0 |

Source

|

| Record name | Phenylmethyl N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)

![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)

![4-[(Cyclopropylmethoxy)methyl]phenylboronic acid](/img/structure/B567577.png)

![1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate](/img/structure/B567578.png)

![2-Oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B567585.png)